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Compound of Interest

Compound Name: Dimethyl cyanocarbonimidate

CAS No.: 24771-25-3

Cat. No.: B1607175

Get Quote

Technical Guide for Synthetic Applications

Executive Summary: The "Push-Pull" Electrophile
Dimethyl cyanocarbonimidate (DCC; CAS 24771-25-3) is a bis-electrophilic N-

cyanoguanidine precursor characterized by a unique "push-pull" electronic structure. Unlike its

sulfur analog (dimethyl N-cyanodithioiminocarbonate), DCC utilizes methoxide as the leaving

group, offering distinct kinetic profiles and solubility advantages in specific medicinal chemistry

applications.

Its core utility lies in the stepwise displacement of the two methoxy groups by nucleophiles,

allowing for the controlled assembly of unsymmetrical N-cyanoguanidines and complex N-

heterocycles (e.g., 1,3,5-triazines, benzimidazoles, and histamine H2 antagonists).

Structural Analysis & Reactivity Profile
The molecule features a central imidate carbon (
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) activated by the electron-withdrawing N-cyano group. This creates a highly electrophilic
center susceptible to attack by amines, hydrazines, and amidines.

Primary Electrophile: The imidate carbon (C=N).

Leaving Groups: Two methoxy (-OMe) groups. The first displacement is rapid; the second

requires elevated temperature or catalysis, enabling regioselective functionalization.

Resonance Stabilization: The N-cyano group stabilizes the anionic intermediate, facilitating

the addition-elimination mechanism.

Core Mechanism: Stepwise Nucleophilic
Substitution
The reactivity of DCC is governed by an Addition-Elimination (

) mechanism.

Phase 1: Formation of N-Cyanoisoureas
Reaction with one equivalent of a primary amine at ambient temperature (0–25 °C) displaces

the first methoxy group.

Selectivity: High.[1] The product, an O-methyl-N-cyanoisourea, is less electrophilic than the

starting material due to the electron-donating capability of the newly introduced nitrogen,

preventing over-reaction under controlled conditions.

Phase 2: Formation of N-Cyanoguanidines
Reaction with a second amine (often different from the first) at elevated temperatures (reflux)

displaces the second methoxy group.

Application: This is the standard route for synthesizing histamine H2 receptor antagonists

(e.g., Cimetidine analogs) where the N-cyanoguanidine moiety serves as a bioisostere for

thiourea.

Strategic Application: Heterocycle Synthesis
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DCC is a "C-N-C" fragment donor. When reacted with binucleophiles, it undergoes double

substitution/cyclization to form heterocycles.

A. Synthesis of 1,3,5-Triazines
Reaction with amidines yields 2-amino-4-methoxy-1,3,5-triazines.[2] This transformation is

critical in agrochemistry (sulfonylurea herbicides) and medicinal chemistry.

Mechanism: The amidine nitrogen attacks the DCC imidate carbon, followed by

intramolecular cyclization and elimination of methanol.

Protocol Insight: The reaction requires a base (KOH/MeOH) to generate the free amidine

from its hydrochloride salt.

B. Synthesis of Benzimidazoles
Reaction with 1,2-diaminobenzenes (o-phenylenediamines) yields 2-

cyanoaminobenzimidazoles or tricyclic systems depending on the stoichiometry and conditions.

Visualization: Reactivity Pathways
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Figure 1: Divergent synthetic pathways of DCC leading to acyclic guanidines and cyclic

triazines.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5379990.htm
https://www.benchchem.com/product/b1607175/docs?utm_src=pdf-body-img#fundamental-reactivity-of-dimethyl-cyanocarbonimidate-dcc
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607175?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: Synthesis of 2-Amino-4-
methoxy-6-methyl-1,3,5-triazine
This protocol validates the bis-electrophilic nature of DCC using acetamidine as the

binucleophile.

Reagents:

Dimethyl cyanocarbonimidate (DCC): 11.4 g (1.0 eq)

Acetamidine hydrochloride: 9.5 g (1.0 eq)

Potassium Hydroxide (KOH): 6.8 g (1.2 eq)

Methanol (MeOH): 90 mL total

Step-by-Step Procedure:

Preparation of Amidine Base: In a 250 mL round-bottom flask, dissolve KOH (6.8 g) in MeOH

(50 mL). Cool to 10 °C. Add Acetamidine hydrochloride (9.5 g) in one portion. Stir for 15

minutes to generate the free base.

Controlled Addition: Dissolve DCC (11.4 g) in MeOH (40 mL). Add this solution dropwise to

the amidine mixture over 30 minutes, maintaining the temperature between 10–15 °C.

Why? Exothermic control prevents polymerization of the sensitive DCC.

Reaction Phase: Allow the mixture to warm to 25 °C and stir continuously for 2 hours.

Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of DCC.

Quenching & Isolation: Pour the reaction mixture into ice water (40 mL). The product will

precipitate as a solid.[2]

Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold methanol (1 x 10 mL).

Dry in a vacuum oven at 70 °C overnight.

Yield: Expected yield ~84% (11.8 g). Appearance: Off-white crystalline solid.
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Comparative Analysis: Oxygen vs. Sulfur Analogs
Researchers often choose between DCC (Oxygen) and Dimethyl N-cyanodithioiminocarbonate

(Sulfur).

Feature
Dimethyl
cyanocarbonimidate (MeO)

Dimethyl N-
cyanodithioiminocarbonat
e (MeS)

Leaving Group Methoxide (-OMe) Methanethiolate (-SMe)

Reactivity
Moderate; easier to control

mono-substitution.

High; -SMe is a better leaving

group.

Byproduct
Methanol (Low toxicity, easy

removal).

Methyl mercaptan (Toxic,

stench, requires scrubbing).

Solubility Higher water/alcohol solubility.
Lipophilic; requires organic

solvents.

Primary Use
Triazine synthesis, delicate

amines.

Cimetidine synthesis, bulk

manufacturing.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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